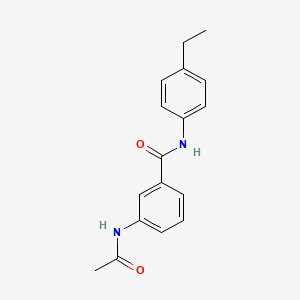
3-(acetylamino)-N-(4-ethylphenyl)benzamide
描述
3-(acetylamino)-N-(4-ethylphenyl)benzamide, also known as AEE788, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. AEE788 is a dual inhibitor of both the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), two proteins that play a crucial role in tumor growth and angiogenesis.
科学研究应用
3-(acetylamino)-N-(4-ethylphenyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. As a dual inhibitor of EGFR and VEGFR, 3-(acetylamino)-N-(4-ethylphenyl)benzamide has been shown to inhibit tumor growth and angiogenesis in preclinical models of various types of cancer, including breast, lung, and prostate cancer (2). 3-(acetylamino)-N-(4-ethylphenyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer (3). In addition, 3-(acetylamino)-N-(4-ethylphenyl)benzamide has been investigated for its potential use in the treatment of other diseases, such as age-related macular degeneration (4).
作用机制
3-(acetylamino)-N-(4-ethylphenyl)benzamide inhibits the activity of both EGFR and VEGFR by binding to the ATP-binding site of these receptors, thereby preventing the activation of downstream signaling pathways that are involved in tumor growth and angiogenesis (5). Inhibition of EGFR and VEGFR by 3-(acetylamino)-N-(4-ethylphenyl)benzamide results in decreased cell proliferation, increased apoptosis, and reduced angiogenesis, all of which contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
3-(acetylamino)-N-(4-ethylphenyl)benzamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. In vitro studies have shown that 3-(acetylamino)-N-(4-ethylphenyl)benzamide inhibits cell proliferation, induces apoptosis, and reduces the expression of various proteins that are involved in tumor growth and angiogenesis (6). In vivo studies have demonstrated that 3-(acetylamino)-N-(4-ethylphenyl)benzamide inhibits tumor growth and angiogenesis, and enhances the efficacy of chemotherapy and radiation therapy (7).
实验室实验的优点和局限性
One of the major advantages of 3-(acetylamino)-N-(4-ethylphenyl)benzamide is its dual inhibition of EGFR and VEGFR, which makes it a potentially effective therapeutic agent for a wide range of cancers. 3-(acetylamino)-N-(4-ethylphenyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy, which could make it a valuable addition to current cancer treatment regimens. However, one limitation of 3-(acetylamino)-N-(4-ethylphenyl)benzamide is its potential toxicity, which has been observed in preclinical studies (8). In addition, the cost of synthesizing 3-(acetylamino)-N-(4-ethylphenyl)benzamide may be a limiting factor in its widespread use in research.
未来方向
There are several future directions for research on 3-(acetylamino)-N-(4-ethylphenyl)benzamide. One area of focus could be the development of more efficient and cost-effective methods for synthesizing 3-(acetylamino)-N-(4-ethylphenyl)benzamide. Another area of research could be the investigation of 3-(acetylamino)-N-(4-ethylphenyl)benzamide in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Additionally, further studies are needed to better understand the toxicity profile of 3-(acetylamino)-N-(4-ethylphenyl)benzamide and to identify potential biomarkers that could predict response to treatment with 3-(acetylamino)-N-(4-ethylphenyl)benzamide.
属性
IUPAC Name |
3-acetamido-N-(4-ethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-13-7-9-15(10-8-13)19-17(21)14-5-4-6-16(11-14)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNNCEGMWPRTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Acetylamino)-N~1~-(4-ethylphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-4-chloro-2-[(dimethylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B4675490.png)
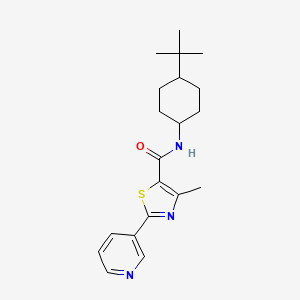
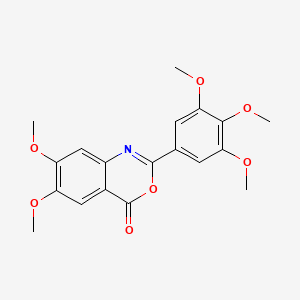
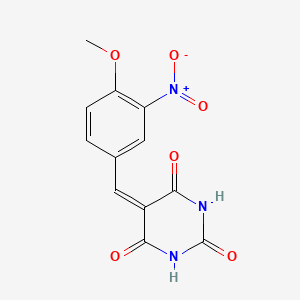
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4675516.png)
![{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B4675521.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4675549.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4675552.png)
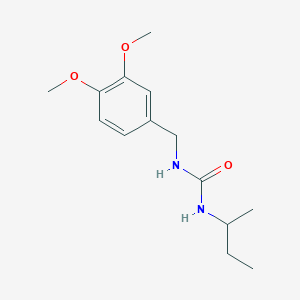
![N-{[5-(4-bromophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4675560.png)
![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B4675564.png)
![N-[2-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4675578.png)
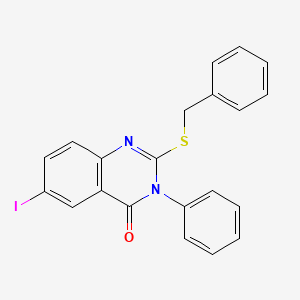
![N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4675581.png)